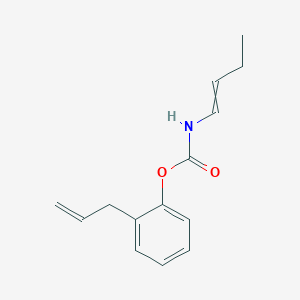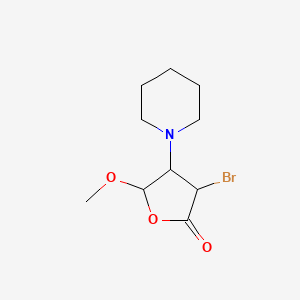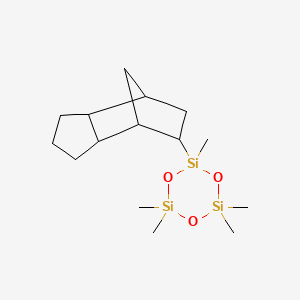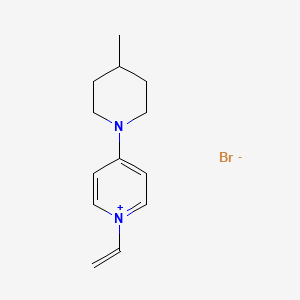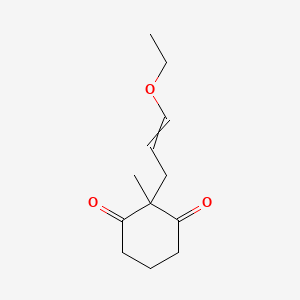
2-(3-Ethoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione is an organic compound with a unique structure that includes a cyclohexane ring substituted with an ethoxyprop-2-en-1-yl group and two ketone functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione typically involves the reaction of a cyclohexane derivative with an ethoxyprop-2-en-1-yl precursor under specific conditions. One common method includes the use of a base-catalyzed aldol condensation followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Ethoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-(3-Ethoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(3-Ethoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target molecules, thereby influencing biochemical pathways. Specific pathways involved may include signal transduction or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Methoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione
- 2-(3-Propoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione
Uniqueness
2-(3-Ethoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione is unique due to its specific ethoxyprop-2-en-1-yl substitution, which may confer distinct chemical and physical properties compared to similar compounds
Propiedades
Número CAS |
87698-24-6 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-(3-ethoxyprop-2-enyl)-2-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H18O3/c1-3-15-9-5-8-12(2)10(13)6-4-7-11(12)14/h5,9H,3-4,6-8H2,1-2H3 |
Clave InChI |
CECVTPKZGHFUAC-UHFFFAOYSA-N |
SMILES canónico |
CCOC=CCC1(C(=O)CCCC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Diphenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14391199.png)
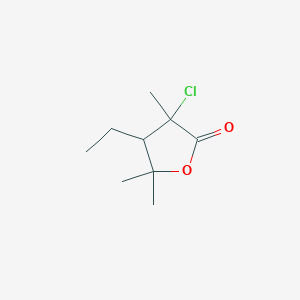
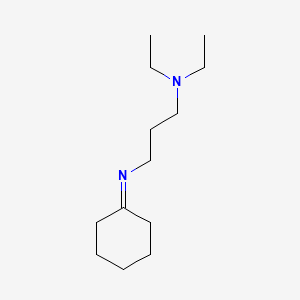
![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
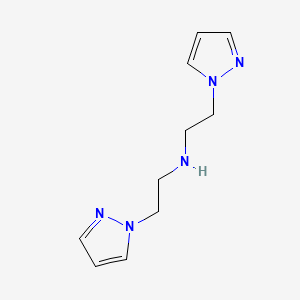
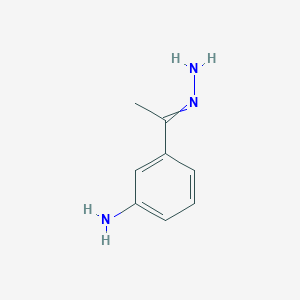
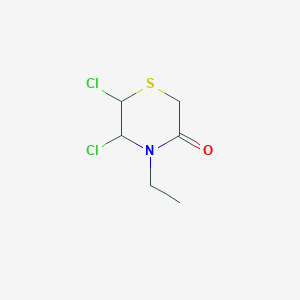

![3-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14391239.png)
